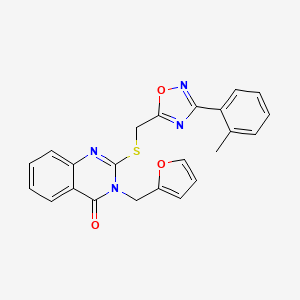
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(furan-2-ylmethyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one known for its diverse biological activities. Quinazolinones are recognized in medicinal chemistry for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Characteristics
The compound's structure can be broken down into three significant components:
- Furan Ring : Contributes to the compound's reactivity and biological properties.
- Oxadiazole Group : Known for its role in enhancing biological activity through various mechanisms.
- Quinazolinone Core : A pharmacophore that exhibits a range of biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have indicated that compounds structurally similar to quinazolin-4(3H)-one can inhibit the growth of lung cancer cells by targeting the epidermal growth factor receptor (EGFR) . The cytotoxic effects of these compounds were evaluated using assays such as the sulforhodamine B (SRB) assay, demonstrating IC50 values indicative of effective growth inhibition.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| FL-4 | NSCLC | 12.5 |
| BIQO-19 | NSCLC | 15.0 |
| Test Compound | A549 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been extensively studied. The compound's ability to inhibit bacterial growth was assessed against Gram-positive and Gram-negative bacteria using the disk diffusion method and minimum inhibitory concentration (MIC) tests. Notably, compounds with similar structures demonstrated potent activity against pathogens like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 5 |
| Escherichia coli | 18 | 10 |
| Pseudomonas aeruginosa | 15 | 15 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies involving in vitro assays have indicated that quinazolinone derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazolinone derivatives, including our compound of interest. The study reported significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). The results indicated that modifications to the quinazolinone core could enhance biological activity significantly .
属性
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-7-2-3-9-17(15)21-25-20(30-26-21)14-31-23-24-19-11-5-4-10-18(19)22(28)27(23)13-16-8-6-12-29-16/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQMMCSXRWNKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













